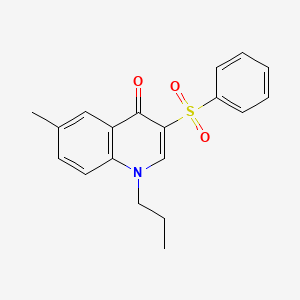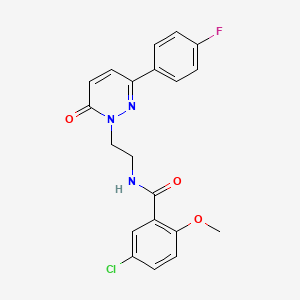
5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.82. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Induced Synthesis of Fluorobenzamides as Antimicrobial Agents
Research by Desai et al. (2013) demonstrated the synthesis of 5-arylidene derivatives bearing a fluorine atom, including compounds similar in structure to the specified chemical, through microwave and conventional methods. These derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the importance of the fluorine atom in enhancing antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Synthesis and Antimicrobial Screening of Thiazole and Thiazolidine Derivatives
Further research by the same authors involved synthesizing and screening N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for antimicrobial activity. These compounds, similar in structure and function, showed potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Agonists of Benzodiazepine Receptors with Anticonvulsant Activity
Faizi et al. (2017) explored the synthesis of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds were evaluated for their ability to bind to benzodiazepine receptors, showing significant anticonvulsant activity in tests. This research underscores the potential of such derivatives in developing new anticonvulsant medications (Faizi et al., 2017).
Radiolabeled Antagonists for Neurotransmission Studies
Plenevaux et al. (2000) conducted research on [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors with positron emission tomography (PET). This compound, featuring a similar fluorobenzamide structure, was used in neuroscientific research to investigate serotonergic neurotransmission, demonstrating the utility of fluorobenzamide derivatives in neuroimaging and neurotransmitter receptor studies (Plenevaux et al., 2000).
Novel Pyridaben Analogues for Myocardial Perfusion Imaging
Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET. These studies show how modifications to the fluorobenzamide structure can lead to the development of new diagnostic agents for cardiac imaging, offering insights into cardiac physiology and pathology (Mou et al., 2012).
Propiedades
IUPAC Name |
5-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-28-18-8-4-14(21)12-16(18)20(27)23-10-11-25-19(26)9-7-17(24-25)13-2-5-15(22)6-3-13/h2-9,12H,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWKJHSDIOXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2929677.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B2929681.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2929682.png)

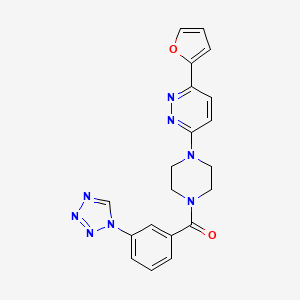
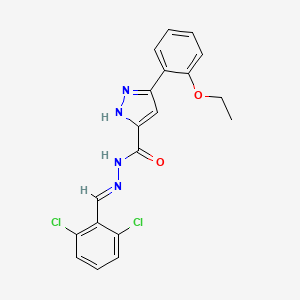
![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)
![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
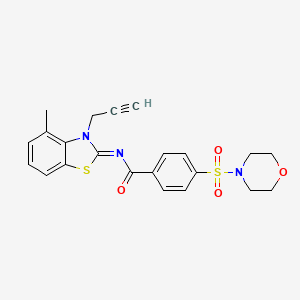
![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)
